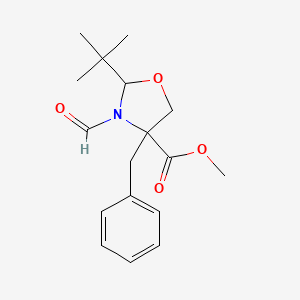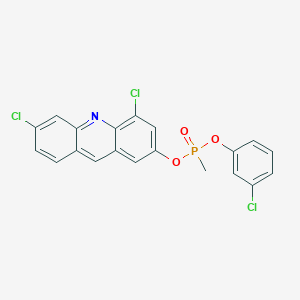![molecular formula C15H18N2O4 B14352472 N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide CAS No. 91100-15-1](/img/structure/B14352472.png)
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a hydroxypropyl group, and an oxirane (epoxide) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized with a hydroxypropyl group. The oxirane moiety is introduced through an epoxidation reaction, often using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, can be used to introduce functional groups in a controlled manner, improving the overall sustainability and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane moiety can yield various hydroxy-substituted derivatives .
Aplicaciones Científicas De Investigación
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide involves its interaction with molecular targets through its functional groups. The oxirane moiety is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxypropyl group can also participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Oxiran-2-yl)methoxy]benzaldehyde: Similar in having an oxirane moiety but differs in the core structure.
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane: Shares the oxirane and hydroxypropyl groups but has a different backbone.
Uniqueness
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and interactions. This makes it distinct from other compounds with similar functional groups but different core structures .
Propiedades
Número CAS |
91100-15-1 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-5-(oxiran-2-ylmethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O4/c18-5-1-4-16-15(19)14-7-10-6-11(2-3-13(10)17-14)20-8-12-9-21-12/h2-3,6-7,12,17-18H,1,4-5,8-9H2,(H,16,19) |
Clave InChI |
FNDOCABOEKFUAG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



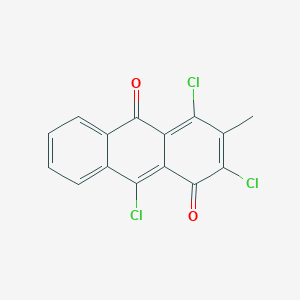
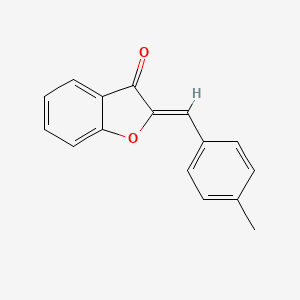
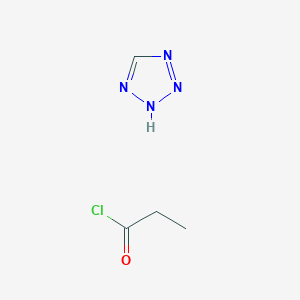
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
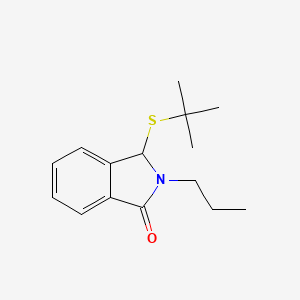

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
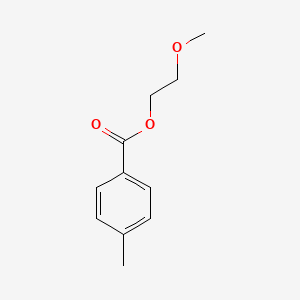
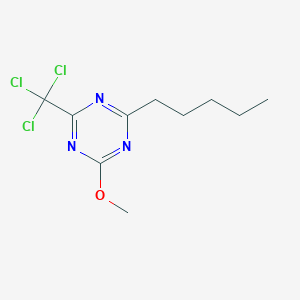
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
